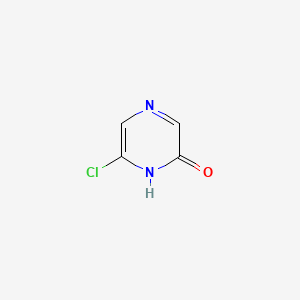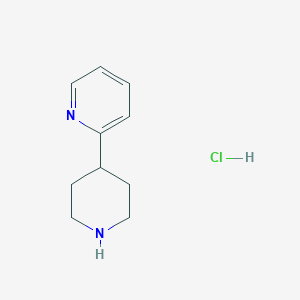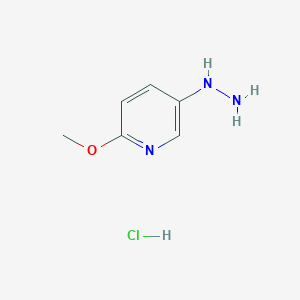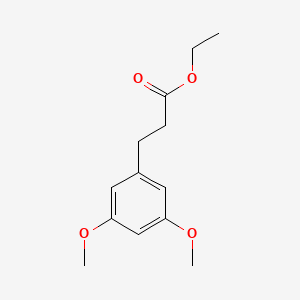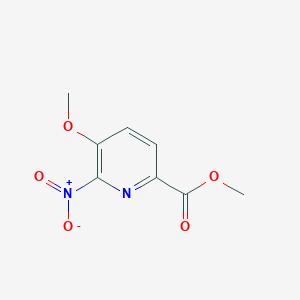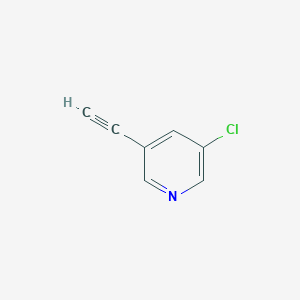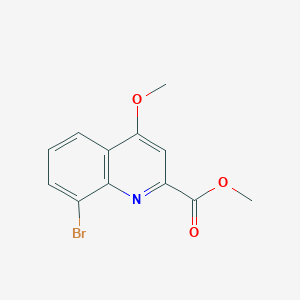
6-(diméthylamino)nicotinate de méthyle
Vue d'ensemble
Description
Methyl 6-(dimethylamino)nicotinate is a heterocyclic organic compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.203780 g/mol . It is also known by other synonyms such as METHYL 6-DIMETHYLAMINONICOTINATE and Methyl 6- (dimethylamino)nicotinate .
Molecular Structure Analysis
The molecular structure of Methyl 6-(dimethylamino)nicotinate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The canonical SMILES representation is CN©C1=NC=C(C=C1)C(=O)OC .Applications De Recherche Scientifique
Utilisation pharmacologique : Soulagement de la douleur musculaire et articulaire
Le 6-(diméthylamino)nicotinate de méthyle est utilisé comme ingrédient actif dans les préparations topiques en vente libre indiquées pour le soulagement de la douleur musculaire et articulaire . Il agit comme un rubéfiant, ce qui impliquerait une vasodilatation périphérique, améliorant le flux sanguin local au site d'application et induisant une vasodilatation des capillaires sanguins périphériques .
Médecine vétérinaire : Traitement des troubles respiratoires et vasculaires
Dans les applications vétérinaires, ce composé est utilisé pour traiter diverses affections, notamment les maladies respiratoires, les troubles vasculaires, la polyarthrite rhumatoïde et les douleurs musculaires et articulaires . Son action vasodilatatrice est bénéfique pour atténuer les symptômes associés à ces affections.
Diagnostic de la tuberculose : Détection des biomarqueurs organiques volatils
Le this compound sert de marqueur organique volatil de Mycobacterium tuberculosis . Sa détection dans l'haleine humaine peut faciliter un dépistage épidémiologique non invasif, rapide et précis de l'infection tuberculeuse. Un essai fluorescent utilisant des points quantiques et des nanosheets de porphyrine contenant du cobalt a été développé pour déterminer ce composé dans des échantillons de vapeur, montrant un potentiel pour le diagnostic de la tuberculose dans les zones à ressources limitées .
Chimie analytique : Développement d'essais fluorescents
L'affinité de liaison distincte du composé avec l'ion cobalt est exploitée dans le développement d'essais fluorescents. Ces essais peuvent détecter le this compound de manière dépendante de la concentration, offrant une méthode de détection simple et rapide en 4 minutes .
Recherche en sciences de la vie : Biologie cellulaire, génomique, protéomique
Ce composé fait partie des solutions de recherche en sciences de la vie, fournissant des produits et des ressources essentiels pour le travail dans des domaines tels que la biologie cellulaire, la génomique et la protéomique . Son rôle dans ces domaines est crucial pour faire progresser notre compréhension des processus biologiques et des mécanismes des maladies.
Safety and Hazards
Methyl 6-(dimethylamino)nicotinate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If inhaled, move the person into fresh air . If swallowed, wash out the mouth with copious amounts of water for at least 15 minutes .
Orientations Futures
A recent study has reported the use of a synthetic nicotine analog, 6-methyl nicotine, in a new electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Mécanisme D'action
Target of Action
Methyl 6-(dimethylamino)nicotinate, also known as Methyl 6-dimethylaminonicotinate, primarily targets peripheral blood capillaries . These capillaries are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The interaction of Methyl 6-(dimethylamino)nicotinate with its targets results in peripheral vasodilation . This vasodilation enhances local blood flow at the site of application .
Biochemical Pathways
Methyl 6-(dimethylamino)nicotinate affects the pyridine and pyrrolidine pathways . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups . These metabolites can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
It is known that following topical administration, methyl 6-(dimethylamino)nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
The molecular and cellular effects of Methyl 6-(dimethylamino)nicotinate’s action primarily involve vasodilation of the peripheral blood capillaries . This vasodilation enhances local blood flow at the site of application, providing temporary relief of aches and pains in muscles, tendons, and joints .
Analyse Biochimique
Biochemical Properties
It is known that Methyl 6-(dimethylamino)nicotinate is the methyl ester of Niacin .
Cellular Effects
Methyl 6-(dimethylamino)nicotinate may have various effects on cells. For instance, it is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of Methyl 6-(dimethylamino)nicotinate as a rubefacient is thought to involve peripheral vasodilation . This suggests that Methyl 6-(dimethylamino)nicotinate may influence cell function by affecting blood flow and nutrient delivery to cells.
Molecular Mechanism
It is known that following topical administration, Methyl 6-(dimethylamino)nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Temporal Effects in Laboratory Settings
It is known that Methyl 6-(dimethylamino)nicotinate can cause harmful effects by inhalation, in contact with skin, and if swallowed .
Dosage Effects in Animal Models
It is known that Methyl 6-(dimethylamino)nicotinate is used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Metabolic Pathways
It is known that Methyl 6-(dimethylamino)nicotinate is the methyl ester of Niacin , which is involved in the NAD biosynthesis pathway .
Transport and Distribution
It is known that Methyl 6-(dimethylamino)nicotinate can be absorbed through the skin .
Propriétés
IUPAC Name |
methyl 6-(dimethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGDYSEPXZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632082 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-81-5 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

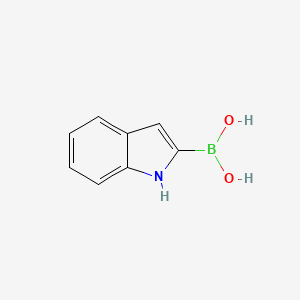
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)

